An In-Depth Technical Guide to Methyl-13C phenyl sulfone (CAS: 125562-53-0)
An In-Depth Technical Guide to Methyl-13C phenyl sulfone (CAS: 125562-53-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling
In the landscape of modern chemical and pharmaceutical research, precision is paramount. Stable isotope-labeled compounds are indispensable tools that provide an unparalleled level of accuracy in a wide array of analytical applications. Methyl-13C phenyl sulfone is a prime example of such a reagent, designed to serve as a high-fidelity internal standard and a tracer in complex biological and chemical systems.
This guide provides a comprehensive overview of Methyl-13C phenyl sulfone, beginning with the fundamental properties of its unlabeled analogue, methyl phenyl sulfone. It then delves into the specific advantages conferred by the Carbon-13 (¹³C) isotopic label, detailing its synthesis, core applications, and practical, field-proven methodologies. The deliberate incorporation of a ¹³C atom into the methyl group transforms this otherwise common sulfone into a powerful tool for elucidating metabolic pathways, ensuring accuracy in quantitative mass spectrometry, and advancing drug development programs.[1]
Core Compound Profile: Methyl Phenyl Sulfone
Methyl-13C phenyl sulfone is structurally identical to methyl phenyl sulfone, with the exception of the isotopic enrichment at the methyl carbon. Therefore, understanding the parent compound is essential.
Methyl phenyl sulfone (CAS: 3112-85-4), also known as (methylsulfonyl)benzene, is a stable and versatile organosulfur compound.[2] It is characterized by a sulfonyl group connecting a phenyl ring and a methyl group. This structure imparts excellent thermal stability and solubility in many organic solvents, making it a valuable intermediate in organic synthesis.[3] It serves as a building block in the creation of pharmaceuticals, agrochemicals, and specialty polymers.[3][4]
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| Chemical Formula | C₇H₈O₂S | [2][5] |
| Molecular Weight | 156.20 g/mol | [2][6] |
| Appearance | White crystalline solid | [4][5] |
| Melting Point | 85-88 °C | [4][7] |
| Solubility | Soluble in ethanol, benzene; Insoluble in water | [4][7] |
| ¹H NMR (CDCl₃) | δ ~3.06 (s, 3H), 7.55-7.68 (m, 3H), 7.94-7.97 (m, 2H) | [8] |
| ¹³C NMR (DMSO-d6) | δ 44.4, 127.2, 129.3, 133.6, 140.4 | [9] |
| Major MS Fragments (EI) | m/z 156 (M+), 141, 94, 77 (base peak), 51 | [8] |
Synthesis of the Core Structure
The synthesis of the unlabeled methyl phenyl sulfone scaffold is well-established. A common and efficient laboratory-scale method involves the oxidation of the corresponding sulfide, methyl phenyl sulfide (thioanisole).
One robust method utilizes 30% hydrogen peroxide in acetic acid.[7] Another approach involves the oxidation of thioanisole with sodium metaperiodate in an aqueous medium at low temperatures.[10] For industrial-scale production, methods starting from substituted benzenesulfonyl chloride have been developed to achieve high yields (over 85%) through a two-step reduction and methylation process, avoiding the use of foul-smelling thiophenols.[11]
The introduction of the ¹³C label is achieved by using a ¹³C-labeled methylating agent, such as ¹³C-iodomethane or dimethyl-¹³C-sulfate, in the final step of the synthesis.[7] For example, reacting sodium benzenesulfinate with ¹³C-iodomethane provides a direct route to the desired labeled product.
Caption: General synthetic pathway for Methyl-13C phenyl sulfone.
The Power of the ¹³C Label: Core Applications
The single ¹³C atom in Methyl-13C phenyl sulfone elevates its utility from a simple chemical intermediate to a high-precision analytical tool. Stable isotopes are non-radioactive and behave almost identically to their unlabeled counterparts in biological and chemical systems, allowing them to act as perfect tracers.[12]
Gold Standard Internal Standard for Mass Spectrometry
In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results.[13][14] An ideal internal standard (IS) co-elutes with the analyte and experiences the same matrix effects, thereby providing reliable correction.[14]
Why ¹³C is Superior to Deuterium (²H):
-
No Chromatographic Shift: Deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled analogs due to the kinetic isotope effect.[13] This separation can lead to differential matrix effects and compromise quantification. ¹³C-labeled standards, having a much smaller relative mass difference, co-elute perfectly with the analyte, ensuring the most accurate compensation for ion suppression or enhancement.[13][15]
-
Chemical Stability: ¹³C labels are chemically robust and do not undergo back-exchange, a potential issue with deuterium labels in certain protic environments.[16]
Methyl-13C phenyl sulfone, with its M+1 mass shift, serves as an ideal internal standard for the quantification of the unlabeled compound or structurally similar analytes in complex matrices like plasma, urine, or environmental samples.[16]
Mechanistic and Metabolic Tracing
In drug development and metabolic research, understanding how a molecule is processed is critical. ¹³C-labeled compounds are invaluable for these studies.[1][17]
-
Metabolite Identification: By administering a ¹³C-labeled drug candidate, researchers can easily distinguish drug-derived metabolites from endogenous background noise in mass spectrometry data. The characteristic isotopic pattern of the parent drug will be present in its metabolites, simplifying their identification.[1]
-
Metabolic Flux Analysis: These compounds allow scientists to trace the fate of carbon atoms through complex metabolic networks.[18] This is crucial for understanding disease states like cancer or for optimizing biomanufacturing processes in cell cultures.[18][19] While Methyl-13C phenyl sulfone itself may not be a primary metabolic substrate, its use as a labeled standard is foundational to accurately quantifying metabolites in such tracing experiments.[20]
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique, as signal integrals are directly proportional to the number of nuclei.[21] However, ¹³C NMR suffers from low natural abundance and long relaxation times, making standard quantitative measurements time-consuming.[22]
The use of a known concentration of a ¹³C-labeled standard, like Methyl-13C phenyl sulfone, can serve as a reference point in ¹³C qNMR experiments.[23] This is particularly useful for quantifying components in complex mixtures where proton (¹H) NMR signals may be heavily overlapped.[21][22] By using specialized pulse sequences and a ¹³C-enriched standard, accurate quantification can be achieved with greater resolution and confidence.[23][24][25]
Experimental Protocols & Methodologies
Protocol 1: Use as an Internal Standard in LC-MS/MS Quantification
This protocol outlines the use of Methyl-13C phenyl sulfone for quantifying its unlabeled analog in a biological matrix (e.g., human plasma).
Objective: To accurately determine the concentration of methyl phenyl sulfone in plasma samples by correcting for matrix effects and extraction variability.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of methyl phenyl sulfone (the analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of Methyl-13C phenyl sulfone (the internal standard, IS) in methanol.
-
-
Preparation of Calibration Curve Standards:
-
Serially dilute the analyte stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in blank, analyte-free plasma.
-
Prepare a working IS spiking solution (e.g., 100 ng/mL) by diluting the IS stock solution in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard and unknown sample, add 10 µL of the IS working solution (100 ng/mL). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS Conditions (MRM Mode):
-
Analyte Transition: Monitor the transition for methyl phenyl sulfone (e.g., m/z 157 -> 77).
-
IS Transition: Monitor the transition for Methyl-13C phenyl sulfone (e.g., m/z 158 -> 77 or 158 -> 78, depending on fragmentation).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for using Methyl-13C phenyl sulfone as an IS.
Conclusion: An Essential Tool for Modern Research
Methyl-13C phenyl sulfone represents more than just a chemical reagent; it embodies the principle of precision in analytical science. By leveraging the subtle yet powerful properties of a stable isotope label, this compound enables researchers to achieve a level of accuracy in quantification and metabolic tracing that would otherwise be unattainable. Its role as a non-exchangeable, perfectly co-eluting internal standard makes it a superior choice for demanding LC-MS/MS applications in drug metabolism, pharmacokinetics, and environmental analysis.[13][16][26] As analytical instrumentation continues to advance in sensitivity, the need for high-purity, reliable stable-labeled standards like Methyl-13C phenyl sulfone will only grow, solidifying its place as a cornerstone of modern, data-driven scientific discovery.
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